molecular formula C8H7F3N2O2 B6217305 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid CAS No. 2758000-32-5

1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid

Cat. No. B6217305
CAS RN: 2758000-32-5
M. Wt: 220.1
InChI Key:
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Description

1-[1-(Trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, also known as TFPCA, is an important organic compound used in a variety of laboratory experiments. It is a trifluoromethylated pyrazole with a cyclopropane ring. TFPCA has been studied for its synthesis, mechanism of action, scientific research applications, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the biosynthesis of prostaglandins, which are important mediators of inflammation. 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. This inhibition of COX-2 can lead to anti-inflammatory effects.

Scientific Research Applications

1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been used in studies of enzyme inhibition, drug delivery, and drug metabolism. It has also been used to study the effects of inflammation on various diseases, such as cancer, diabetes, and cardiovascular disease. In addition, 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid has been used in studies of the effects of environmental pollutants on human health.
Biochemical and Physiological Effects
1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid has been studied for its biochemical and physiological effects. Studies have shown that 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid can inhibit the production of prostaglandins, which are important mediators of inflammation. In addition, 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid has been shown to have anti-inflammatory effects and can reduce the production of reactive oxygen species, which can cause oxidative damage to cells. 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid has also been shown to have anti-tumor effects and can reduce the growth of cancer cells.

Advantages and Limitations for Lab Experiments

1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is relatively non-toxic, making it a safe compound to use in laboratory experiments. However, 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid has several limitations. It is not very stable and has a short shelf-life. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are many potential future directions for the use of 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid. It could be used to study the effects of environmental pollutants on human health. Additionally, it could be used to develop new drugs for the treatment of inflammation, cancer, and other diseases. Additionally, 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid could be used to develop new delivery systems for drugs and to study the effects of drug metabolism. Finally, 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid could be used to study the effects of inflammation on the immune system.

Synthesis Methods

1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid can be synthesized by two different methods. The first method is the direct synthesis of the compound from trifluoromethyl bromide and 1-methoxy-1H-pyrazole-5-carbaldehyde. The second method is the synthesis of the compound from trifluoromethyl bromide and 1-methyl-1H-pyrazole-5-carbaldehyde. The first method is more efficient and yields higher yields than the second method.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid involves the reaction of a cyclopropane derivative with a pyrazole derivative in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "Cyclopropane-1-carboxylic acid", "1-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 1-(Trifluoromethyl)-1H-pyrazol-5-carboxylic acid", "1. Dissolve 1-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid in DMF.", "2. Add DCC and DIPEA to the reaction mixture and stir for 2 hours at room temperature.", "3. Filter the resulting precipitate and wash with methanol.", "4. Recrystallize the product from ethyl acetate to obtain pure 1-(Trifluoromethyl)-1H-pyrazol-5-carboxylic acid.", "Step 2: Synthesis of 1-[1-(Trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid", "1. Dissolve cyclopropane-1-carboxylic acid and 1-(Trifluoromethyl)-1H-pyrazol-5-carboxylic acid in DMF.", "2. Add DIPEA to the reaction mixture and stir for 30 minutes at room temperature.", "3. Filter the resulting precipitate and wash with water.", "4. Recrystallize the product from ethyl acetate to obtain pure 1-[1-(Trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid." ] }

CAS RN

2758000-32-5

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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